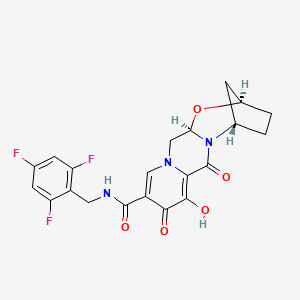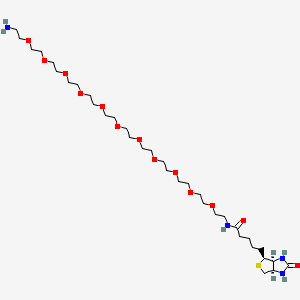
ビス-プロパルギル-PEG18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-Propargyl-PEG18 is a polyethylene glycol (PEG) derivative containing two propargyl groups. The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media .
科学的研究の応用
Bis-Propargyl-PEG18 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in Click Chemistry to create complex molecular structures.
Biology: Utilized in bioconjugation to link biomolecules for various studies.
Medicine: Employed in drug delivery systems due to its hydrophilic nature and ability to form stable linkages.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
Target of Action
Bis-Propargyl-PEG18 is a click chemistry reagent . The primary targets of Bis-Propargyl-PEG18 are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential for various biochemical reactions.
Mode of Action
Bis-Propargyl-PEG18 contains two propargyl groups . These propargyl groups interact with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of stable triazole linkages .
Pharmacokinetics
The pharmacokinetics of Bis-Propargyl-PEG18 are influenced by its hydrophilic polyethylene glycol (PEG) spacer . This PEG spacer enhances the solubility of the molecule in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of Bis-Propargyl-PEG18’s action primarily involve the formation of stable triazole linkages with azide-bearing compounds or biomolecules . These linkages can influence various biochemical reactions within the cell.
Action Environment
The action, efficacy, and stability of Bis-Propargyl-PEG18 can be influenced by environmental factors. For instance, the hydrophilic PEG spacer in Bis-Propargyl-PEG18 enhances its solubility in aqueous environments . This suggests that the presence and characteristics of the aqueous environment could impact the action of Bis-Propargyl-PEG18.
生化学分析
Biochemical Properties
This reaction forms a stable triazole linkage, which is a key interaction in the biochemical properties of Bis-Propargyl-PEG18 .
Cellular Effects
The hydrophilic nature of Bis-Propargyl-PEG18, due to the PEG spacer, likely influences its interactions with cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Bis-Propargyl-PEG18 involves the formation of a stable triazole linkage through copper-catalyzed azide-alkyne Click Chemistry . This reaction occurs when the propargyl groups of Bis-Propargyl-PEG18 interact with azide-bearing compounds or biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-Propargyl-PEG18 typically involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of Bis-Propargyl-PEG18 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Bis-Propargyl-PEG18 undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The propargyl groups react with azides to form triazole linkages.
Nucleophilic Substitution: The propargyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in azide-alkyne Click Chemistry reactions.
Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions.
Substituted Propargyl Compounds: Formed during nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Bis-Azido-PEG18: Contains azide groups instead of propargyl groups.
Bis-Alkyne-PEG18: Contains alkyne groups similar to propargyl groups but with different reactivity.
Uniqueness
Bis-Propargyl-PEG18 is unique due to its dual propargyl groups, which allow for sequential Click Chemistry reactions, enabling the formation of complex molecular architectures . Its hydrophilic PEG spacer also enhances solubility in aqueous environments, making it suitable for various biological applications .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYDCCREWNLTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












